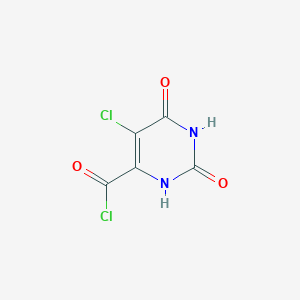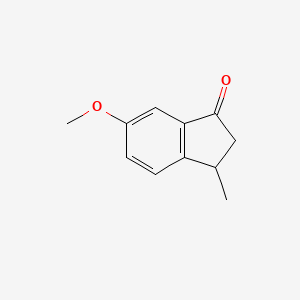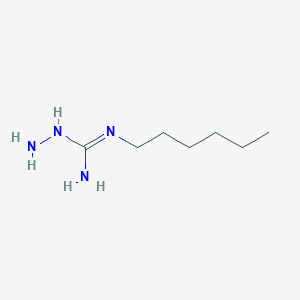
Hydrazinecarboximidamide, N-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidamide, N-hexyl- is a chemical compound with the molecular formula C7H18N4. It is a derivative of hydrazinecarboximidamide, where the hydrogen atoms are replaced by a hexyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarboximidamide, N-hexyl- can be synthesized through a series of chemical reactions. One common method involves the reaction of hydrazinecarboximidamide with hexylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Hydrazinecarboximidamide, N-hexyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, N-hexyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used to substitute the hexyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazinecarboximidamide derivatives with additional oxygen atoms, while reduction may produce simpler hydrazine derivatives.
Scientific Research Applications
Hydrazinecarboximidamide, N-hexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, N-hexyl- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Hydrazinecarboximidamide, N-hexyl- can be compared with other similar compounds such as:
Hydrazinecarboximidamide: The parent compound without the hexyl group.
Aminoguanidine: A related compound with similar chemical properties.
Carbazamidine: Another derivative with different substituents.
The uniqueness of Hydrazinecarboximidamide, N-hexyl- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Conclusion
Hydrazinecarboximidamide, N-hexyl- is a versatile compound with significant applications in various scientific fields Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes
Properties
CAS No. |
55908-80-0 |
|---|---|
Molecular Formula |
C7H18N4 |
Molecular Weight |
158.25 g/mol |
IUPAC Name |
1-amino-2-hexylguanidine |
InChI |
InChI=1S/C7H18N4/c1-2-3-4-5-6-10-7(8)11-9/h2-6,9H2,1H3,(H3,8,10,11) |
InChI Key |
FBRYDMKMOXCWOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


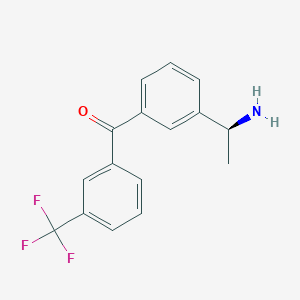


![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
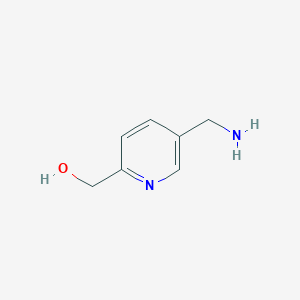
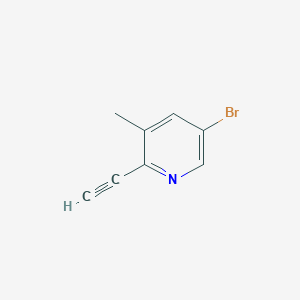
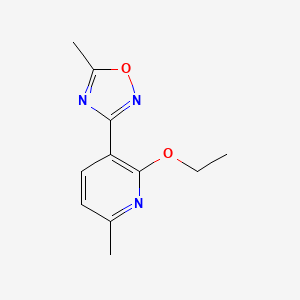
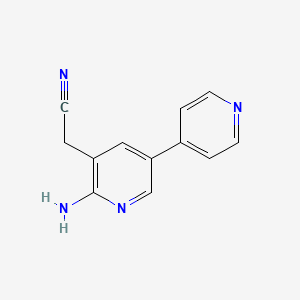
![(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)

